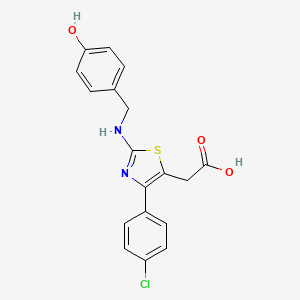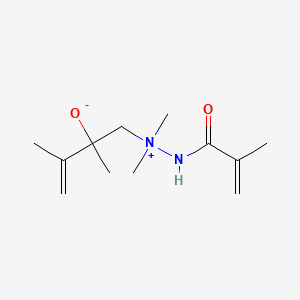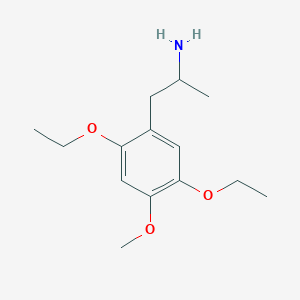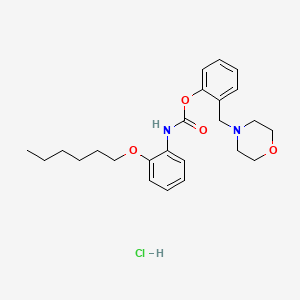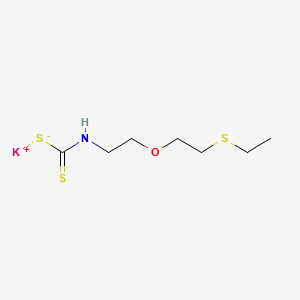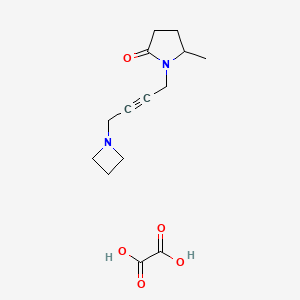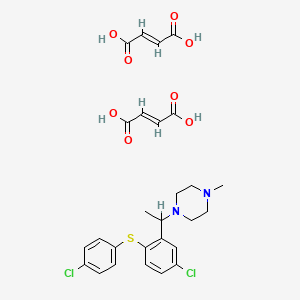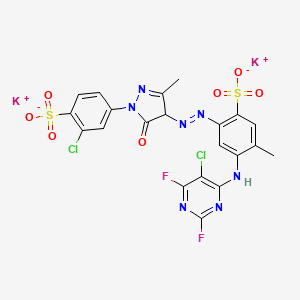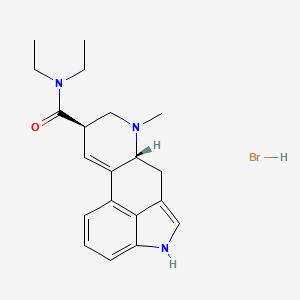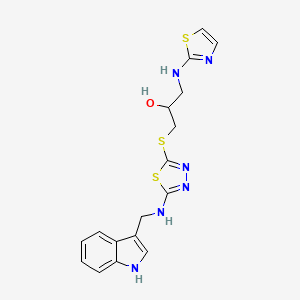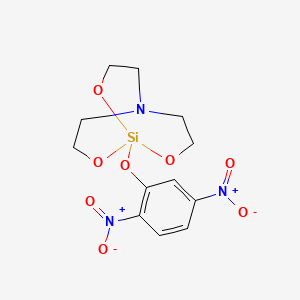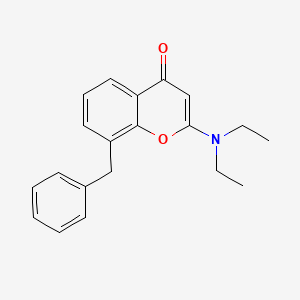
Chromone, 8-benzyl-2-(diethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromone, 8-benzyl-2-(diethylamino)- is a derivative of chromone, a heterocyclic compound containing oxygen as a heteroatom and possessing a benzo-γ-pyrone skeleton . Chromone derivatives are known for their diverse biological activities, including antibacterial, antifungal, antioxidant, antimalarial, neuroprotective, and HIV inhibitory potential .
Méthodes De Préparation
The synthesis of chromone derivatives, including 8-benzyl-2-(diethylamino)-chromone, can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, which uses 3-formylchromone as a precursor . Green synthesis methods have also been explored, such as using microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media . Industrial production methods may involve solid-phase reactions and the use of heterogeneous catalysis to minimize waste and improve efficiency .
Analyse Des Réactions Chimiques
Chromone, 8-benzyl-2-(diethylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include K₂CO₃, malononitrile, and cyclic 1,3-diones . The major products formed from these reactions depend on the specific reagents and conditions used. For example, functionalized chromones can be synthesized in aqueous media with a catalytic amount of K₂CO₃ via a three-component reaction .
Applications De Recherche Scientifique
Chromone, 8-benzyl-2-(diethylamino)- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various chromone derivatives with potential pharmacological activities . In biology and medicine, chromone derivatives have shown promise as anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-Alzheimer agents . Additionally, chromone derivatives are used in the development of pigments, cosmetics, and laser dyes .
Mécanisme D'action
The mechanism of action of chromone, 8-benzyl-2-(diethylamino)- involves its interaction with various molecular targets and pathways. Chromone derivatives are known to interact with different types of receptors, leading to diverse pharmacological activities . For example, chromone-derived analogues of lavendustin have shown anticancer activity by inhibiting specific cell lines . The exact molecular targets and pathways involved may vary depending on the specific chromone derivative and its intended application.
Comparaison Avec Des Composés Similaires
Chromone, 8-benzyl-2-(diethylamino)- can be compared with other chromone derivatives, such as 3-formylchromone and chromeno[2,3-b]chromenes . While all these compounds share a common chromone scaffold, their unique substitution patterns and functional groups result in different biological activities and applications . For instance, chromeno[2,3-b]chromenes are known for their neuroprotective and anti-inflammatory effects, while 3-formylchromone is frequently used as a precursor for synthesizing other chromone derivatives .
Propriétés
Numéro CAS |
83767-09-3 |
|---|---|
Formule moléculaire |
C20H21NO2 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
8-benzyl-2-(diethylamino)chromen-4-one |
InChI |
InChI=1S/C20H21NO2/c1-3-21(4-2)19-14-18(22)17-12-8-11-16(20(17)23-19)13-15-9-6-5-7-10-15/h5-12,14H,3-4,13H2,1-2H3 |
Clé InChI |
QMGCPAZCGNRBKF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=O)C2=CC=CC(=C2O1)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



